molecular formula C8H5ClIN3S B13701146 2-Amino-5-(3-chloro-5-iodophenyl)-1,3,4-thiadiazole

2-Amino-5-(3-chloro-5-iodophenyl)-1,3,4-thiadiazole

Cat. No.: B13701146
M. Wt: 337.57 g/mol
InChI Key: HJJBMAUQPSASFU-UHFFFAOYSA-N
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Description

2-Amino-5-(3-chloro-5-iodophenyl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C8H5ClIN3S and its molecular weight is 337.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine and chlorine atoms on the phenyl ring enable nucleophilic aromatic substitution under specific conditions. For example:

Reaction Type Conditions Substrate Product Yield
Iodine displacementCuI, K₂CO₃, DMF, 110°C Aryl boronic acidBiaryl derivatives68–72%
Chlorine displacementNaOH (aq), EtOH, refluxPrimary amines5-(3-iodo-5-aminophenyl)-thiadiazole analogs55–60%

Halogen reactivity follows the trend I > Cl due to iodine’s larger atomic radius and weaker C–I bond strength. Microwave-assisted methods enhance reaction rates (e.g., 30 minutes vs. 6 hours conventional heating).

Schiff Base Formation

The amino group at position 2 undergoes condensation with carbonyl compounds:

General Reaction:
Thiadiazole-NH2+RCHOThiadiazole-N=CH-R+H2O\text{Thiadiazole-NH}_2 + \text{RCHO} \rightarrow \text{Thiadiazole-N=CH-R} + \text{H}_2\text{O}

Aldehyde Catalyst Solvent Time Yield
5-Nitro-2-furanacroleinNoneEthanol4 hrs82%
BenzaldehydeAcetic acidToluene6 hrs75%

Schiff bases derived from this compound show enhanced antimicrobial activity compared to the parent molecule .

Cyclization Reactions

The thiadiazole ring participates in cyclocondensation to form fused heterocycles:

Example:
Thiadiazole+Thioglycolic acidPOCl3Thiazolo[3,2-b][1][3][4]thiadiazole\text{Thiadiazole} + \text{Thioglycolic acid} \xrightarrow{\text{POCl}_3} \text{Thiazolo[3,2-b][1][3][4]thiadiazole}

Cyclizing Agent Conditions Product Yield
ThioureaHCl, reflux, 8 hrs Imidazo[2,1-b] thiadiazole65%
MalononitrileK₂CO₃, DMF, 100°CPyrido[2,3-d] thiadiazole58%

These derivatives are explored for anticancer applications due to improved pharmacokinetic profiles.

Cross-Coupling Reactions

The iodine substituent facilitates palladium-catalyzed couplings:

Reaction Catalyst System Partner Product Yield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMFPhenylboronic acid3-Chloro-5-biphenyl analog70%
Ullmann couplingCuI, 1,10-phenanthrolinePyridineAryl-pyridine hybrid63%

The chloro substituent remains inert under these conditions, enabling selective functionalization.

Electrophilic Aromatic Substitution

The electron-rich thiadiazole ring undergoes nitration and sulfonation:

Reagent Conditions Position Yield
HNO₃/H₂SO₄0°C, 2 hrsC-560%
SO₃/H₂SO₄50°C, 4 hrsC-455%

Halogen substituents direct electrophiles to the para and meta positions relative to themselves.

Complexation with Metal Ions

The amino and sulfur groups act as ligands for transition metals:

Metal Salt Conditions Complex Application
Cu(NO₃)₂EtOH, RT, 1 hr [Cu(Thiadiazole)₂(NO₃)₂]Antimicrobial agents
ZnCl₂MeOH, reflux, 3 hrs[Zn(Thiadiazole)Cl₂]Fluorescent probes

Stoichiometry and geometry are confirmed via UV-Vis and XRD analysis .

This compound’s versatility in reactions underscores its value in medicinal chemistry and materials science. Further studies should explore its catalytic applications and toxicity profiles.

Properties

Molecular Formula

C8H5ClIN3S

Molecular Weight

337.57 g/mol

IUPAC Name

5-(3-chloro-5-iodophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5ClIN3S/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13)

InChI Key

HJJBMAUQPSASFU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)I)C2=NN=C(S2)N

Origin of Product

United States

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